tert-Butyl 3-hydroxyazetidine-3-carboxylate
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Overview
Description
tert-Butyl 3-hydroxyazetidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-hydroxyazetidine-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane. The mixture is stirred with water for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester . Another method involves the displacement of mesylate with potassium iodide in dimethyl sulfoxide, followed by iododecarboxylation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxyazetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the azetidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide and triethylamine for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve reagents like potassium iodide and mesylate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of tert-Butyl 3-oxoazetidine-1-carboxylate .
Scientific Research Applications
tert-Butyl 3-hydroxyazetidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxyazetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in covalent bonding with target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-hydroxyazetidine-3-carboxylate include:
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
- tert-Butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a hydroxyl group on the azetidine ring and the tert-butyl ester group. These features confer distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
tert-butyl 3-hydroxyazetidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-7(2,3)12-6(10)8(11)4-9-5-8/h9,11H,4-5H2,1-3H3 |
InChI Key |
WMZBUVPFTGEWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CNC1)O |
Origin of Product |
United States |
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